molecular formula C17H22N2O3S B2396188 1-Ethyl-4-((4-methoxynaphthalen-1-yl)sulfonyl)piperazine CAS No. 708244-27-3

1-Ethyl-4-((4-methoxynaphthalen-1-yl)sulfonyl)piperazine

Cat. No. B2396188
M. Wt: 334.43
InChI Key: BDNMIVMPRSPUCT-UHFFFAOYSA-N
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Description

“1-Ethyl-4-((4-methoxynaphthalen-1-yl)sulfonyl)piperazine” is a chemical compound with the molecular formula C17H22N2O3S . It has a molecular weight of 334.43 .


Molecular Structure Analysis

The molecular structure of “1-Ethyl-4-((4-methoxynaphthalen-1-yl)sulfonyl)piperazine” is represented by the InChI key OHOJJBRVUAKMGW-UHFFFAOYSA-N . This compound has a complex structure that includes a piperazine ring, a methoxy group, and a sulfonyl group .


Physical And Chemical Properties Analysis

“1-Ethyl-4-((4-methoxynaphthalen-1-yl)sulfonyl)piperazine” is a solid compound . More detailed physical and chemical properties such as melting point, boiling point, and density are not available in the current resources .

properties

IUPAC Name

1-ethyl-4-(4-methoxynaphthalen-1-yl)sulfonylpiperazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22N2O3S/c1-3-18-10-12-19(13-11-18)23(20,21)17-9-8-16(22-2)14-6-4-5-7-15(14)17/h4-9H,3,10-13H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BDNMIVMPRSPUCT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CCN(CC1)S(=O)(=O)C2=CC=C(C3=CC=CC=C32)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22N2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601332501
Record name 1-ethyl-4-(4-methoxynaphthalen-1-yl)sulfonylpiperazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601332501
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

334.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

29.2 [ug/mL] (The mean of the results at pH 7.4)
Record name SID47203045
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Product Name

1-Ethyl-4-(4-methoxynaphthalen-1-yl)sulfonylpiperazine

CAS RN

708244-27-3
Record name 1-ethyl-4-(4-methoxynaphthalen-1-yl)sulfonylpiperazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601332501
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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